askendoside D
Description
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCTRKYVPEQRM-HXDGHICLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Askendoside D: A Spectroscopic Guide
For Immediate Release
Introduction to Askendoside D and the Cardenolide Glycosides of Streptocaulon
This compound is presumed to be a member of the cardenolide glycoside family, a class of naturally occurring steroids renowned for their potent cardiotonic effects. These compounds are biosynthesized by a variety of plants, with the genus Streptocaulon, particularly species such as Streptocaulon juventas and Streptocaulon griffithii, being a prominent source.[1][2][3][4][5][6][7][8][9] The core structure of a cardenolide consists of a steroid nucleus with a characteristic five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position. Variations in the stereochemistry of the steroid core, the nature and number of sugar units, and additional functional groups give rise to a vast diversity of cardenolide glycosides, each with unique spectroscopic signatures.
This guide will focus on the detailed analysis of the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data of a representative cardenolide glycoside, providing the foundational knowledge necessary for the structural elucidation and characterization of this compound and related molecules.
Mass Spectrometry (MS) Analysis: Deciphering the Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and molecular weight of natural products. For a cardiac glycoside like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion, typically as a sodium adduct [M+Na]+.
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Cardenolide Glycoside
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+Na]+ | 557.2619 | 557.2623 | C29H42O9Na |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides invaluable information about the structure of the glycoside. Collision-induced dissociation (CID) of the precursor ion typically results in the cleavage of the glycosidic bond, leading to the loss of the sugar moiety and the formation of a fragment ion corresponding to the aglycone. The mass difference between the precursor ion and the aglycone fragment allows for the identification of the sugar unit(s).
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified cardenolide glycoside is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated prior to analysis. A full scan MS spectrum is acquired to identify the molecular ion.
-
Tandem MS (MS/MS): The [M+Na]+ ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
Data Analysis: The accurate mass measurements of the molecular ion and fragment ions are used to determine the elemental composition and deduce the structure of the aglycone and sugar moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environment. Key signals for a cardenolide glycoside include:
-
Anomeric Protons: The protons on the anomeric carbons of the sugar units typically resonate in the region of δ 4.5-5.5 ppm and their coupling constants provide information about the stereochemistry of the glycosidic linkage.
-
Steroidal Protons: A complex series of signals in the region of δ 1.0-4.0 ppm correspond to the protons of the steroid nucleus.
-
Methyl Protons: Sharp singlets for the angular methyl groups (C-18 and C-19) are characteristic of the steroid core.
-
Lactone Protons: Signals for the protons of the butenolide ring are typically observed in the downfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Important resonances include:
-
Carbonyl Carbon: The carbonyl carbon of the lactone ring resonates at around δ 170-180 ppm.
-
Olefinic Carbons: The sp²-hybridized carbons of the butenolide ring appear in the region of δ 110-160 ppm.
-
Anomeric Carbons: The anomeric carbons of the sugar moieties are typically found between δ 95-105 ppm.
-
Steroidal Carbons: The numerous sp³-hybridized carbons of the steroid skeleton resonate in the upfield region.
Table 2: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety of a Cardenolide Glycoside (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 37.3 | 1.85, 1.10 |
| 2 | 29.8 | 1.95, 1.70 |
| 3 | 71.8 | 3.60 (br s) |
| 4 | 42.3 | 2.35, 2.10 |
| 5 | 41.6 | 1.90 |
| 6 | 26.8 | 1.65, 1.50 |
| 7 | 26.2 | 1.55, 1.45 |
| 8 | 41.3 | 1.80 |
| 9 | 50.1 | 1.75 |
| 10 | 36.8 | - |
| 11 | 21.1 | 1.60, 1.40 |
| 12 | 39.1 | 2.15, 1.90 |
| 13 | 49.5 | - |
| 14 | 84.1 | - |
| 15 | 32.5 | 2.50, 1.85 |
| 16 | 25.3 | 2.05, 1.80 |
| 17 | 51.6 | 2.75 (dd, 9.0, 6.0) |
| 18 | 15.9 | 0.95 (s) |
| 19 | 23.5 | 1.05 (s) |
| 20 | 175.2 | - |
| 21 | 74.5 | 4.85 (d, 18.0), 4.95 (d, 18.0) |
| 22 | 117.5 | 5.90 (s) |
| 23 | 174.1 | - |
2D NMR Spectroscopy
2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the steroid and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between ¹H and ¹³C atoms, which is crucial for connecting the different structural fragments, such as linking the sugar unit to the aglycone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
1D NMR Acquisition: ¹H and ¹³C NMR spectra are recorded.
-
2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed.
-
Data Processing and Analysis: The NMR data is processed using appropriate software. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the complete structure of the molecule.
Structural Elucidation Workflow
The process of elucidating the structure of a novel cardenolide glycoside like this compound follows a logical progression, integrating data from various spectroscopic techniques.
Caption: Workflow for the structural elucidation of a cardenolide glycoside.
Conclusion
The structural characterization of this compound, a putative cardenolide glycoside from the Streptocaulon genus, relies on a synergistic application of mass spectrometry and NMR spectroscopy. By carefully analyzing the molecular weight, fragmentation patterns, and detailed 1D and 2D NMR data, researchers can confidently determine its complete chemical structure. The representative data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals working on the isolation, characterization, and development of this important class of natural products.
References
-
Xue, R., et al. (2013). Cardenolide Glycosides From Root of Streptocaulon Juventas. Phytochemistry, 88, 105-111. [Link]
-
Nguyen, H. T., et al. (2021). A new cardenolide glycoside from the roots of Streptocaulon juventas (lour.) merr. (Asclepiadaceae). Natural Product Research, 35(7), 1192-1198. [Link]
-
Li, C., et al. (2007). Cytotoxic cardenolides from Streptocaulon griffithii. Chemistry & Biodiversity, 4(5), 998-1002. [Link]
-
Ueda, J. Y., et al. (2003). Antiproliferative Activity of Cardenolides Isolated From Streptocaulon Juventas. Biological & Pharmaceutical Bulletin, 26(10), 1431-1434. [Link]
- Akinwumi, O. D., & Ambali, A. A. (2024). Cardiac Glycosides from African Medicinal Plants. Tropical Journal of Phytochemistry & Pharmaceutical Sciences, 3(2), 114-124.
-
ResearchGate. (n.d.). Cardiac glycosides derived from the genus Streptocaulon. [Link]
-
Xue, R., et al. (2012). Cytotoxic Cardiac Glycosides from the Roots of Streptocaulon juventas. Planta Medica, 79(02), 150-156. [Link]
- Toxicon. (2019). A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. Toxicon, 158, 61-68.
-
Yin, J., et al. (2014). The cytotoxic activities of cardiac glycosides from Streptocaulon juventas and the structure-activity relationships. Molecules, 19(8), 11847-11867. [Link]
-
Hao, B. X., et al. (2011). CHEMICAL CONSTITUENTS OF THE ROOT OF STREPTOCAULON JUVENTAS MERR. Science and Technology Development Journal, 14(4), 23-27. [Link]
Sources
- 1. Cardenolide glycosides from root of Streptocaulon juventas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic cardenolides from Streptocaulon griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of cardenolides isolated from Streptocaulon juventas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cytotoxic Cardiac Glycosides from the Roots of Streptocaulon juventas | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic cardiac glycosides from the roots of Streptocaulon juventas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cytotoxic activities of cardiac glycosides from Streptocaulon juventas and the structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Cardenolide Glycosides from Asclepias curassavica
A Note to the Researcher: The specific compound "askendoside D" does not appear in the current scientific literature. This guide is structured to provide a comprehensive workflow and detailed data for the characterization of cardenolide glycosides isolated from Asclepias curassavica, the likely source of such a compound. The principles and data presented herein are directly applicable to the structural elucidation of novel or known compounds of this class, including a putative "this compound".
Introduction: The Challenge and Importance of Cardenolide Glycoside Characterization
Asclepias curassavica, commonly known as tropical milkweed, is a rich source of cardenolide glycosides, a class of steroids characterized by a butenolide ring at C-17.[1][2][3] These compounds are of significant interest due to their potent biological activities, including their well-documented inhibition of the Na+/K+-ATPase enzyme, which underlies their toxicity and potential therapeutic applications.[1] The structural diversity of cardenolides, arising from variations in the stereochemistry of the steroid core, the nature and attachment of sugar moieties, and other functional group modifications, presents a significant challenge for their structural elucidation.[4][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is the most powerful tool for the unambiguous assignment of the complex structures of these natural products.[2] This guide provides a detailed overview of the NMR spectroscopic analysis of cardenolide glycosides from A. curassavica, using a representative compound to illustrate the process.
Part 1: Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for successful structure elucidation. The following is a generalized, field-proven protocol for the analysis of cardenolide glycosides.
1. Sample Preparation:
-
Purity: The isolated compound should be of high purity (>95%), as impurities can complicate spectral interpretation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS).
-
Solvent Selection: The choice of deuterated solvent is critical. Methanol-d₄ (CD₃OD) and pyridine-d₅ are commonly used for cardenolide glycosides due to their ability to dissolve these moderately polar compounds and to exchange with hydroxyl protons, simplifying the spectra. For resolving overlapping signals, a mixture of solvents may be employed.
-
Concentration: A concentration of 1-5 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments on modern spectrometers.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.
-
¹H NMR:
-
A standard pulse program is typically used.
-
The spectral width should be set to encompass all proton signals (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is standard.
-
The spectral width should cover the expected range for carbon signals (e.g., 0-220 ppm).
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for tracing out the connectivity within the steroid backbone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This is a key experiment for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for establishing the connectivity between different structural fragments, such as the linkage of sugars to the aglycone and between sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Part 2: ¹H and ¹³C NMR Data for a Representative Cardenolide Glycoside
The following table presents the ¹H and ¹³C NMR assignments for a representative cardenolide glycoside isolated from Asclepias curassavica. The data is compiled based on published literature and is illustrative of the chemical shifts and coupling constants expected for this class of compounds.
Table 1: ¹H and ¹³C NMR Data for a Representative Cardenolide Glycoside from Asclepias curassavica (in CD₃OD)
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |
| Aglycone | ||
| 1 | 38.5 | 1.85, m; 1.20, m |
| 2 | 28.0 | 1.95, m; 1.60, m |
| 3 | 78.5 | 4.10, m |
| 4 | 35.0 | 2.20, m; 1.50, m |
| 5 | 40.2 | 1.75, m |
| 6 | 27.5 | 1.65, m; 1.45, m |
| 7 | 26.8 | 1.55, m; 1.35, m |
| 8 | 42.0 | 1.90, m |
| 9 | 45.1 | 1.60, m |
| 10 | 37.2 | - |
| 11 | 22.0 | 1.70, m; 1.50, m |
| 12 | 39.8 | 2.10, m; 1.80, m |
| 13 | 50.5 | - |
| 14 | 85.0 | - |
| 15 | 33.0 | 2.30, m; 1.90, m |
| 16 | 27.2 | 1.80, m; 1.60, m |
| 17 | 52.0 | 2.50, t (8.5) |
| 18 | 15.0 | 1.05, s |
| 19 | 60.5 | 3.50, d (10.0); 3.40, d (10.0) |
| 20 | 175.0 | - |
| 21 | 118.0 | 6.00, s |
| 22 | 176.5 | - |
| 23 | 72.0 | 4.90, d (18.0); 4.80, d (18.0) |
| Sugar Moiety (e.g., 6-deoxy-β-glucopyranose) | ||
| 1' | 102.5 | 4.38, d (8.0) |
| 2' | 75.0 | 3.32, m |
| 3' | 76.5 | 3.27, m |
| 4' | 71.5 | 3.28, m |
| 5' | 73.0 | 3.83, m |
| 6' | 18.0 | 1.27, d (6.0) |
| Second Sugar Moiety (e.g., β-glucopyranose) | ||
| 1'' | 104.0 | 4.71, d (8.0) |
| 2'' | 75.5 | 3.30, m |
| 3'' | 77.0 | 3.21, m |
| 4'' | 71.0 | 3.30, m |
| 5'' | 77.5 | 3.30, m |
| 6'' | 62.0 | 3.82, m; 3.67, m |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).[2]
Part 3: Logic of Structural Elucidation - A Step-by-Step Narrative
The complete assignment of a cardenolide glycoside structure is a systematic process of piecing together spectroscopic clues.
-
Identification of the Aglycone and Sugar Moieties:
-
The anomeric protons of the sugar units are typically observed in the ¹H NMR spectrum between δ 4.0 and 5.5 ppm as doublets.[2] The corresponding anomeric carbons appear between δ 95 and 105 ppm in the ¹³C NMR spectrum.
-
The characteristic signals for the butenolide ring include a proton singlet around δ 6.0 ppm (H-21) and carbon signals around δ 175 (C-20, C-22), 118 (C-21), and 72 (C-23) ppm.
-
The two methyl singlets for the steroid backbone (C-18 and C-19, if not functionalized) are also readily identifiable in the upfield region of the ¹H NMR spectrum.
-
-
Assembling the Spin Systems:
-
COSY: Starting from the anomeric proton, the COSY spectrum allows for the tracing of the proton-proton correlations within each sugar ring, establishing the sequence from H-1' to H-6'. Similarly, the spin systems within the steroid nucleus can be mapped out.
-
HSQC: Once the proton spin systems are established, the HSQC spectrum is used to assign the chemical shifts of the directly attached carbons.
-
-
Connecting the Fragments:
-
HMBC: The HMBC spectrum is crucial for connecting the individual spin systems. Key correlations include:
-
The anomeric proton of the first sugar (H-1') to the carbon of the aglycone at the point of attachment (e.g., C-3).
-
The anomeric proton of the second sugar (H-1'') to the carbon of the first sugar at the linkage position (e.g., C-4').
-
Protons on the steroid nucleus to quaternary carbons (e.g., H-18 to C-13, C-14, C-17).
-
-
-
Determining Stereochemistry:
-
Coupling Constants: The magnitude of the coupling constants between vicinal protons provides information about their dihedral angle and thus their relative stereochemistry. For example, a large coupling constant (around 8 Hz) for the anomeric proton is indicative of a β-linkage for many sugars.[2]
-
NOESY/ROESY: These experiments reveal through-space correlations between protons. For instance, NOE correlations between H-1' and H-3' and H-5' of a sugar ring can confirm its stereochemistry. Correlations between the steroid protons and the sugar protons can define the orientation of the glycosidic linkage.
-
Part 4: Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow of experiments and data analysis in the structural elucidation of a cardenolide glycoside.
Caption: Workflow for the structural elucidation of cardenolide glycosides using NMR spectroscopy.
Conclusion
The structural elucidation of cardenolide glycosides like those found in Asclepias curassavica is a complex but achievable task with the systematic application of modern NMR spectroscopic techniques. While the specific compound "this compound" remains elusive in the current literature, the methodologies and data presented in this guide provide a robust framework for the characterization of any novel or known compound from this important class of natural products. A thorough, multi-dimensional NMR analysis is indispensable for defining the precise connectivity and stereochemistry, which are critical for understanding the structure-activity relationships of these biologically active molecules.
References
-
New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds. PubMed Central. [Link]
-
Two cardenolide glycosides from the seed fairs of Asclepias curassavica and their cytotoxic activities. Chinese Journal of Natural Medicines. [Link]
-
Steroidal Glycosides from the Roots of Asclepias curassavica. ResearchGate. [Link]
-
Structures of the cardiac glycosides used in this study: glucopyranosyl frugoside, glucopyranosyl calotropin, frugoside, gofruside, and ouabain. ResearchGate. [Link]
-
Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Asclepias. Wikipedia. [Link]
-
Chemical investigation of Asclepias curassavica Linn. ResearchGate. [Link]
Sources
- 1. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. Asclepias - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Mechanism of Action of Askendoside D: A Hypothesis-Driven Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Askendoside D, a cardiac glycoside derived from marine sources, has demonstrated significant cytotoxic potential against various cancer cell lines, yet its precise mechanism of action remains to be fully elucidated. This guide puts forth the central hypothesis that this compound exerts its anticancer effects through the targeted inhibition of the Na+/K+-ATPase pump. This inhibition is proposed to disrupt cellular ionic homeostasis, leading to an increase in intracellular sodium and calcium concentrations. The resultant ionic imbalance is hypothesized to trigger a downstream signaling cascade involving Src kinase and the PI3K/Akt pathway, ultimately culminating in the induction of apoptosis. This document provides a comprehensive, multi-phase experimental strategy designed to rigorously test this hypothesis, from initial target engagement and cellular response analysis to the elucidation of complex signaling pathways and in vivo validation. Detailed protocols, expected outcomes, and advanced data visualization models are provided to equip researchers with a robust framework for investigating this compound's therapeutic potential.
Introduction to this compound
This compound is a macrocyclic cardiac glycoside isolated from the starfish Acanthaster planci. Structurally, it belongs to a class of naturally occurring compounds known for their profound physiological effects, most notably on cardiac tissue. However, emerging research has highlighted the potent cytotoxic activity of many cardiac glycosides against a broad spectrum of cancer cells, positioning them as promising candidates for oncological drug development. This compound is part of this promising group, but a detailed understanding of its molecular interactions and the cellular pathways it modulates is essential for its translation into a clinical candidate.
The Na+/K+-ATPase Inhibition Hypothesis
The central hypothesis for this compound's mechanism of action is predicated on the well-established role of cardiac glycosides as inhibitors of the Na+/K+-ATPase enzyme.[1][2][3]
2.1. Central Hypothesis: Na+/K+-ATPase as the Primary Target
We hypothesize that this compound directly binds to the α-subunit of the Na+/K+-ATPase pump on the cancer cell membrane. This enzyme is critical for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound is proposed to be the initiating event in its cytotoxic cascade.
2.2. Rationale and Proposed Downstream Signaling Cascade
The inhibition of Na+/K+-ATPase triggers a predictable series of ionic and signaling events:
-
Disruption of Ion Homeostasis: Pump inhibition leads to an accumulation of intracellular sodium ([Na+]i).[4][5][6]
-
Calcium Influx: The elevated [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][3][4]
-
Activation of Signaling Kinases: The Na+/K+-ATPase also functions as a signal transducer.[7][8] Its inhibition by cardiac glycosides can activate Src, a non-receptor tyrosine kinase, which can then transactivate other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10] This interaction can initiate downstream signaling cascades, including the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[5][11][12]
-
Induction of Apoptosis: The sustained elevation of intracellular calcium is a potent pro-apoptotic signal.[13][14][15][16] This, combined with the modulation of survival pathways like PI3K/Akt, is hypothesized to converge on the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.
The proposed signaling pathway is visualized below.
Caption: Hypothesized signaling pathway of this compound.
Experimental Validation Strategy
A phased approach is proposed to systematically dissect and validate the hypothesized mechanism of action.
Caption: A multi-phase workflow for mechanism validation.
Phase 1: Direct Target Engagement & Cellular Consequences
Objective: To confirm that this compound directly inhibits Na+/K+-ATPase and subsequently alters intracellular ion concentrations.
-
Experiment 1.1: In Vitro Na+/K+-ATPase Inhibition Assay
-
Rationale: To provide direct evidence of target engagement by quantifying the inhibitory effect of this compound on the enzymatic activity of purified Na+/K+-ATPase.
-
Protocol: A colorimetric assay measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis is recommended.[17][18][19]
-
Prepare reaction mixtures containing purified Na+/K+-ATPase (e.g., from porcine cerebral cortex) in a buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).[20]
-
A parallel set of reactions should include ouabain (1 mM) to determine the specific Na+/K+-ATPase activity.[20]
-
Add varying concentrations of this compound to the experimental wells.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 15-30 minutes).[18]
-
Stop the reaction and measure the liberated phosphate using a malachite green-based colorimetric reagent.
-
Calculate the IC50 value for this compound.
-
-
-
Experiment 1.2: Measurement of Intracellular Ion Concentrations
-
Rationale: To verify that target inhibition in intact cells leads to the hypothesized downstream ionic shifts.
-
Protocol for Intracellular Sodium ([Na+]i):
-
Load cancer cells (e.g., HeLa or a relevant line) with a sodium-sensitive fluorescent indicator such as Sodium Green or CoroNa Green AM.[21][22]
-
Wash cells to remove excess dye and incubate with varying concentrations of this compound.
-
Measure fluorescence intensity using flow cytometry or fluorescence microscopy.[22]
-
Generate a calibration curve using ionophores (e.g., gramicidin) in buffers with known Na+ concentrations to quantify changes.[21]
-
-
Protocol for Intracellular Calcium ([Ca2+]i):
-
Load cells with a ratiometric calcium indicator like Fura-2 AM.[23][24][25][26]
-
After loading, treat cells with this compound.
-
Measure the ratio of fluorescence emission at ~510 nm following excitation at ~340 nm (calcium-bound) and ~380 nm (calcium-free).[23][24][25]
-
This ratiometric measurement provides a quantitative assessment of [Ca2+]i changes, minimizing artifacts from uneven dye loading.[25]
-
-
Phase 2: Elucidating the Downstream Signaling Pathway
Objective: To connect the initial ionic events to the induction of apoptosis and identify the key signaling molecules involved.
-
Experiment 2.1: Assessment of Apoptosis Induction
-
Rationale: To confirm that the cytotoxicity of this compound is due to programmed cell death.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound for various time points (e.g., 12, 24, 48 hours).
-
Harvest and wash the cells with cold PBS.[27]
-
Resuspend cells in 1X Annexin Binding Buffer.[28]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).[27]
-
Incubate for 15-20 minutes at room temperature in the dark.[28]
-
Analyze the cell populations by flow cytometry. Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.[27]
-
-
-
Experiment 2.2: Western Blot Analysis of Key Signaling Proteins
-
Rationale: To probe the activation state of hypothesized signaling intermediates.
-
Protocol:
-
Treat cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture signaling events.
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Phospho-Src (Tyr416) and total Src
-
Phospho-Akt (Ser473) and total Akt
-
Cleaved Caspase-3 and Pro-Caspase-3
-
Bcl-2 family proteins (e.g., Bcl-2, Bax)
-
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
-
Experiment 2.3: Use of Mechanistic Probes
-
Rationale: To establish causality by determining if blocking a specific step in the proposed pathway can rescue cells from this compound-induced apoptosis.
-
Protocol:
-
Pre-treat cells with specific inhibitors before adding this compound:
-
After pre-treatment, expose cells to this compound.
-
Assess cell viability (e.g., MTT assay) or apoptosis (Annexin V/PI assay) and compare the results to cells treated with this compound alone. A rescue effect would strongly support the involvement of that specific pathway.
-
-
Phase 3: In Vivo Validation
Objective: To determine if the cytotoxic mechanism of this compound is effective in a preclinical tumor model.
-
Experiment 3.1: Xenograft Mouse Model
-
Rationale: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Select an appropriate immunodeficient mouse strain (e.g., Nude or SCID mice).[29][30][31][32]
-
Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 3-5 x 10^6 cells) into the flank of each mouse.[29]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[29]
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer treatment via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.
-
Measure tumor volume with calipers regularly. The formula Volume = (width)² x length/2 is commonly used.[29]
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
-
Data Interpretation & Expected Outcomes
All quantitative data should be summarized for clear comparison and statistical analysis.
Table 1: Expected Quantitative Outcomes
| Experiment | Metric | Expected Outcome with this compound | Hypothesis Support |
| 1.1: NKA Inhibition | IC50 Value | Low nanomolar to micromolar range | Direct target engagement |
| 1.2: Ion Measurement | Fold Change | Significant increase in [Na+]i and [Ca2+]i | Confirmation of cellular ionic effect |
| 2.1: Apoptosis Assay | % Apoptotic Cells | Dose- and time-dependent increase | Cytotoxicity is via apoptosis |
| 2.2: Western Blot | Protein Ratio (p-Protein/Total) | Rapid increase in p-Src/Src and decrease in p-Akt/Akt | Implication of Src/PI3K-Akt pathway |
| 2.3: Mechanistic Probes | % Cell Viability | Rescue of viability with BAPTA-AM or PP2 | Causal link between Ca2+/Src and cell death |
| 3.1: Xenograft Model | Tumor Growth Inhibition (%) | Significant, dose-dependent reduction in tumor volume | Confirmation of in vivo efficacy |
Conclusion
This guide outlines a hypothesis-driven research plan to systematically investigate the mechanism of action of this compound. By focusing on Na+/K+-ATPase as the primary target, we can build a logical and testable framework that connects initial molecular interactions to downstream signaling and eventual cell fate. The successful execution of these experiments will not only elucidate the fundamental biology of this compound but also provide the critical data necessary to support its further development as a novel anticancer therapeutic.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
JoVE. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH. Retrieved from [Link]
-
Minamino, T. (2017). Bacterial Intracellular Sodium Ion Measurement using CoroNa Green. Bio-protocol. Retrieved from [Link]
-
Shanmugam, G. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Boehning, D., et al. (2009). Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death. NIH. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]
-
Xenograft/Tumorgraft Protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
Jan, M. T. (2023). Calcium's Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective. Retrieved from [Link]
-
Pinton, P., & Rizzuto, R. (2008). Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis. PMC - NIH. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Rizzuto, R., et al. (2003). Calcium and apoptosis: facts and hypotheses. Unife. Retrieved from [Link]
-
Pierre, S. V. (2017). Factors that influence the Na/K-ATPase signaling and function. PMC - PubMed Central. Retrieved from [Link]
-
Tian, J., et al. (2006). Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex. PMC. Retrieved from [Link]
-
Greeff, K., & Fox, A. A. (1984). Cardiac glycosides and sodium/potassium-ATPase. PubMed. Retrieved from [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Matsui, H., & Schwartz, A. (1968). Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Mode of action of cardiac glycosides. Retrieved from [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Retrieved from [Link]
-
Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of digoxin (Digitalis glycoside)?. Retrieved from [Link]
-
Askari, A. (2013). Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Binding of SRC to Na+/K+-ATPase forms a functional signaling complex. Retrieved from [Link]
-
Lee, K. (2018). Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP). PubMed Central. Retrieved from [Link]
-
Cai, L., et al. (2023). The Na/K-ATPase α1/Src Signaling Axis Regulates Mitochondrial Metabolic Function and Redox Signaling in Human iPSC-Derived Cardiomyocytes. NIH. Retrieved from [Link]
-
Med simplified. (2019). Digoxin - Mechanism of Action. YouTube. Retrieved from [Link]
-
Haas, M., et al. (2002). Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases. PubMed. Retrieved from [Link]
-
Blaustein, M. P. (2009). Regulation of Intracellular and Mitochondrial Sodium in Health and Disease. Circulation Research - American Heart Association Journals. Retrieved from [Link]
-
Rognant, S., et al. (2020). The microtubule network enables Src kinase interaction with the Na,K-ATPase to generate Ca2+ flashes in smooth muscle cells. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of Na, K–ATPase and their consequences in cancer. Retrieved from [Link]
-
Askari, A. (2013). Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src. ACS Publications. Retrieved from [Link]
-
Kumar, S. (2017). Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells. PMC. Retrieved from [Link]
-
Amellal, M., et al. (2025). Intracellular Na+ measurements using Sodium Green Tetraacetate with flow cytometry. Retrieved from [Link]
-
Frontiers. (2023). The Na + /K + -ATPase: A potential therapeutic target in cardiometabolic diseases. Retrieved from [Link]
-
MeAcsay. (n.d.). Technical Manual Na+k+-ATPase Activity Assay Kit. Retrieved from [Link]
-
Xie, Z. (2003). Molecular Mechanisms of Na/K ATPase± Mediated Signal Transduction. Retrieved from [Link]
-
SPIE Digital Library. (2010). New strategies to measure intracellular sodium concentrations. Retrieved from [Link]
-
ResearchGate. (2025). (Na++K+)ATPase is a target for PI-3K/PKB and PKC pathways triggered by albumin. Retrieved from [Link]
-
Yan, Y., et al. (2017). Protein Interaction and Na/K-ATPase-Mediated Signal Transduction. PMC. Retrieved from [Link]
-
Sim, J., et al. (2017). Non–invasive Quantification of Intracellular Sodium in Human Brain using Ultra–High–Field MRI. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025). A quick assay for NA+-K+-ATPase specific activity. Retrieved from [Link]
-
MDPI. (n.d.). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. Retrieved from [Link]
Sources
- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
- 9. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The microtubule network enables Src kinase interaction with the Na,K-ATPase to generate Ca2+ flashes in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases [frontiersin.org]
- 13. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 25. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 26. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kumc.edu [kumc.edu]
- 29. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 30. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
Methodological & Application
A Methodological Guide to the Total Synthesis of Complex Cardiac Glycosides: A Case Study on the De Novo Synthesis of Digitoxin
A Note to the Researcher: The total synthesis of askendoside D has not been reported in the peer-reviewed scientific literature to date. The structural complexity of cardiac glycosides, particularly the stereocontrolled assembly of their carbohydrate chains, presents a formidable challenge in synthetic organic chemistry. This guide, therefore, details the total synthesis of a representative and highly complex cardiac glycoside, Digitoxin, to illustrate the advanced methodologies and strategic considerations required for this class of natural products. The principles and protocols outlined herein are directly applicable to the synthetic planning for related molecules like this compound.
Introduction: The Challenge of Cardiac Glycoside Synthesis
Cardiac glycosides are a class of naturally occurring steroid glycosides that exert profound effects on heart muscle. Their intricate molecular architecture, characterized by a steroidal aglycone and a chain of often rare and deoxygenated sugars, has made them a compelling target for total synthesis for decades. Digitoxin, a prominent member of this family, is composed of the aglycone digitoxigenin and a trisaccharide chain of D-digitoxose, a 2,6-dideoxy sugar.[1][2]
The primary hurdles in the total synthesis of molecules like Digitoxin, and by extension, the prospective synthesis of this compound, are twofold:
-
Stereocontrolled construction of the steroidal aglycone: This involves the precise installation of multiple stereocenters and the characteristic cis-fusion of the C/D rings.
-
Stereoselective synthesis and linkage of 2-deoxy-sugars: The formation of β-glycosidic bonds with 2-deoxy sugars is notoriously difficult due to the absence of a neighboring group at the C2 position to direct the stereochemical outcome of the glycosylation.[1]
This guide will focus on a modern, de novo approach to the synthesis of the trisaccharide moiety of Digitoxin and its subsequent coupling to the aglycone, highlighting a convergent and stereocontrolled strategy. We will particularly emphasize the iterative use of a palladium-catalyzed glycosylation reaction, a powerful tool for the construction of challenging 2-deoxy-β-glycosidic linkages.[1][3]
Retrosynthetic Analysis
A convergent retrosynthetic strategy for Digitoxin is envisioned, disconnecting the molecule at the glycosidic linkage between the aglycone and the trisaccharide. The trisaccharide itself is further deconstructed in a stepwise manner to a monosaccharide building block.
Caption: Synthesis of the key pyranone building block.
Iterative Glycosylation and Elongation of the Sugar Chain
The cornerstone of this synthetic strategy is the iterative application of a palladium-catalyzed glycosylation, followed by a sequence of functional group manipulations to prepare the molecule for the next glycosylation cycle. [3][4][5] Workflow for One Iteration (Addition of one sugar unit):
Sources
- 1. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Askendoside D as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of C21 Steroidal Glycosides
Natural products have long been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, C21 steroidal glycosides, a class of compounds found in various plant species, have garnered significant interest for their wide range of bioactivities, including potent anti-cancer effects.[1] These compounds can influence a variety of cellular processes, making them promising candidates for novel therapeutic development.[1][2]
Askendoside D is a C21 steroidal glycoside with a structure that suggests potential biological activity. While research on this specific compound is in its nascent stages, its chemical class is known to harbor molecules with significant cytotoxic and apoptosis-inducing properties against cancer cells.[2][3] C21 steroidal glycosides have been shown to inhibit cancer cell growth and trigger apoptosis through various mechanisms, including caspase-3 dependent pathways.[2] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining a structured approach to characterize its potential as an anti-cancer agent. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further preclinical development.[4][5]
Quantitative Data Summary: A Framework for Analysis
The effective concentration of a potential anti-cancer agent is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table provides a template for presenting cytotoxicity data for this compound against a panel of human cancer cell lines.
Table 1: Example Cytotoxicity Data for this compound
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data to be determined | e.g., 0.9 ± 0.1 |
| NCI-H460 | Lung Carcinoma | Data to be determined | e.g., 1.3 ± 0.2 |
| SF-268 | Glioma | Data to be determined | e.g., 1.0 ± 0.15 |
| PC-3 | Prostate Carcinoma | Data to be determined | e.g., 2.6 ± 0.4 |
| HCT116 | Colorectal Carcinoma | Data to be determined | e.g., 0.6 ± 0.09 |
Note: The data presented above are for illustrative purposes. Actual values will depend on the specific experimental conditions.
Experimental Protocols
A systematic evaluation of a novel compound involves a series of well-defined experiments. The following protocols provide a step-by-step guide for the initial in vitro characterization of this compound.
Protocol 1: Cell Culture and Maintenance
This protocol outlines the fundamental steps for maintaining the cancer cell lines used in this study.
-
Materials:
-
Procedure:
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[8]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6][8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][10]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][10]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6]
-
Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8][13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][13]
-
Analysis: Analyze the cells by flow cytometry within one hour.[8] The cell populations can be distinguished as follows:
-
Protocol 4: Mechanistic Investigation (Western Blotting)
Western blotting allows for the detection of specific proteins involved in apoptosis and cell cycle regulation, providing insights into the mechanism of action of this compound.[14]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Key markers for apoptosis include cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP.[14][15] Analysis of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) can indicate the involvement of the intrinsic apoptosis pathway.[16]
-
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins in this compound-treated cells compared to controls.
-
Visualizations: Workflows and Pathways
Diagrams provide a clear visual representation of experimental processes and biological pathways.
Caption: Experimental workflow for the in vitro testing of this compound.
Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
PMC. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Antitumor Effect of C21 Steroidal Glycosides on Adenoid Cystic Carcinoma Cell Line SACC83. Retrieved from [Link]
-
YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]
-
PMC - NIH. (n.d.). Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). The antitumour activity of C21 steroidal glycosides and their derivatives of Baishouwu: A review. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ScienceDirect. (2025, April 1). New C21-steroidal glycosides with cytotoxic activities from Cynanchum otophyllum roots. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. youtube.com [youtube.com]
- 16. Antitumor Effect of C21 Steroidal Glycosides on Adenoid Cystic Carcinoma Cell Line SACC83 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of Askendoside D for Preclinical In Vivo Studies
Introduction
Askendoside D is a cardiac glycoside with potential therapeutic applications, including anticancer activities by modulating the DNA damage response (DDR) pathway.[1] Like many natural product glycosides, this compound presents formulation challenges for preclinical research, primarily due to its presumed low aqueous solubility and the narrow therapeutic index characteristic of this compound class.[2][3] The development of a stable, safe, and effective vehicle is paramount for obtaining reliable and reproducible data in animal models.[4][5][6] An improper formulation can lead to poor bioavailability, local irritation, and confounded toxicological assessments, ultimately compromising the integrity of preclinical studies.[7][8][9]
This document provides a comprehensive guide for the formulation of this compound for intravenous (IV) administration in small animal models, such as rodents. It outlines a systematic approach, from pre-formulation assessment to the preparation and quality control of the final dosing solution. The principles described herein are based on established best practices for formulating poorly soluble compounds and can be adapted for other administration routes with appropriate modifications.[10]
Pre-Formulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is the critical first step in designing a robust formulation. While specific experimental data for this compound is limited in public literature, we can infer key properties based on its classification as a cardiac glycoside.[3][11]
Key Physicochemical Properties to Consider:
| Property | Typical Value for Cardiac Glycosides | Implication for Formulation |
| Aqueous Solubility | Very low to practically insoluble | An aqueous vehicle like saline alone is likely insufficient. Co-solvents or solubilizing agents are required. |
| LogP (Lipophilicity) | Moderately high | Suggests good solubility in organic solvents but challenges for aqueous formulation.[12] |
| Chemical Structure | Steroidal aglycone with sugar moieties and a lactone ring.[11] | The presence of polar sugar groups and a nonpolar steroid core gives it an amphipathic character, influencing solvent selection. |
| Stability | Susceptible to hydrolysis (especially of the glycosidic bonds and lactone ring) at extreme pH. Potential for degradation. | The pH of the formulation vehicle should be controlled, ideally near neutral (pH 6.5-7.4). Fresh preparation of dosing solutions is highly recommended.[8] |
| Physical Form | Likely a crystalline solid | The energy required to break the crystal lattice affects solubility. Amorphous dispersions can enhance solubility but may have lower physical stability.[13][14] |
Recommendation: Before proceeding with full-scale formulation, it is imperative for the researcher to perform initial, small-scale solubility tests of their specific batch of this compound in a panel of pharmaceutically acceptable solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400, Saline, Water).
Formulation Development Strategy for Intravenous Administration
For intravenous administration, the formulation must be a clear, sterile solution free of particulate matter.[10][15] Given the expected poor aqueous solubility of this compound, a co-solvent system is the most pragmatic approach for early-stage preclinical studies.
Rationale for Vehicle Selection
The goal is to use the minimum amount of organic solvent necessary to achieve and maintain the desired concentration of this compound, while ensuring the vehicle itself has minimal physiological effects.[7][16] A multi-component vehicle allows for a balance between solubilizing power and tolerability.
Recommended Vehicle System: A ternary system of N,N-Dimethylacetamide (DMA), Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG) , further diluted with an aqueous buffer for final dosing. This combination has been shown to be effective for solubilizing poorly soluble compounds for IV screening.[16][17]
-
N,N-Dimethylacetamide (DMA): A strong, water-miscible solvent capable of dissolving many poorly soluble compounds.
-
Polyethylene Glycol 400 (PEG 400): A common, low-toxicity co-solvent that enhances solubility and is well-tolerated in small volumes.
-
Propylene Glycol (PG): Another widely used, safe co-solvent that can prevent precipitation upon aqueous dilution.
Workflow for Vehicle Selection and Formulation
The following diagram illustrates the decision-making process for developing the IV formulation.
Caption: Workflow for this compound formulation development.
Detailed Protocols
Safety Precaution: Handle this compound and all solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 3.1: Preparation of 10 mg/mL this compound Stock Solution
This protocol creates a concentrated stock solution that will be diluted for the final dosing formulation.
Materials:
-
This compound powder
-
N,N-Dimethylacetamide (DMA), USP grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Propylene Glycol (PG), USP grade
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Sterile syringes and needles
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Co-Solvent Vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing:
-
10% DMA (e.g., 0.1 mL)
-
40% PEG 400 (e.g., 0.4 mL)
-
50% PG (e.g., 0.5 mL) Vortex thoroughly to ensure a homogenous mixture.
-
-
Weigh this compound: Accurately weigh 10 mg of this compound powder and place it into a clean, sterile amber vial.
-
Dissolution: Add 1.0 mL of the prepared co-solvent vehicle to the vial containing this compound.
-
Solubilize: Cap the vial and vortex vigorously. If necessary, use a bath sonicator at room temperature for 5-10 minutes to aid dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any undissolved particles. This is your 10 mg/mL Stock Solution .
-
Storage: Store the stock solution protected from light at 2-8°C. Due to potential for degradation, it is recommended to prepare this stock fresh, ideally for use within 24-48 hours.
Protocol 3.2: Preparation of 1 mg/mL Final Dosing Solution
This protocol describes the dilution of the stock solution to the final concentration for injection.
Materials:
-
10 mg/mL this compound Stock Solution (from Protocol 3.1)
-
Sterile 0.9% Sodium Chloride for Injection, USP (Saline)
-
Sterile, graduated tubes or vials
-
Sterile syringes
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
Procedure:
-
Calculation: To prepare 1 mL of a 1 mg/mL dosing solution, you will need 0.1 mL of the 10 mg/mL stock solution and 0.9 mL of saline.
-
Dilution: In a sterile vial, add 0.9 mL of sterile saline.
-
Add Stock: While gently vortexing the saline, slowly add 0.1 mL of the 10 mg/mL this compound stock solution. This dropwise addition to a vortexing diluent is crucial to prevent precipitation.
-
Inspect: The final solution should be clear and colorless. If any cloudiness or precipitation occurs, the formulation is not suitable for IV injection and the co-solvent ratio may need to be adjusted (e.g., increasing the percentage of organic solvents in the final dilution).
-
Sterilization: Draw the entire volume of the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final, sterile, labeled vial. This step removes any potential microbial contamination or fine precipitates.[10]
-
Labeling: Label the final vial clearly with the compound name (this compound), concentration (1 mg/mL), vehicle composition, preparation date, and an expiration time (e.g., "Use within 8 hours").[10]
Quality Control and Validation
Every prepared formulation must be validated to ensure it meets the required specifications for animal studies.[4][5]
QC Workflow
Caption: Quality control workflow for the final formulation.
Protocol 4.2: Concentration Verification by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for confirming the concentration of this compound in the final formulation.[2][18][19] This also serves as a stability-indicating assay.
Suggested HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water (or a buffer like 0.1% formic acid in water)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound, likely ~220 nm)
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a standard curve of this compound in the vehicle (0.1 mg/mL to 2 mg/mL) to accurately quantify the sample concentration.
Procedure:
-
Prepare a standard curve by diluting the 10 mg/mL stock solution with the vehicle.
-
Inject a sample of the final 1 mg/mL dosing solution.
-
Integrate the peak corresponding to this compound.
-
Calculate the concentration using the linear regression equation from the standard curve.
-
Acceptance Criteria: The measured concentration should be within ±10% of the target concentration (e.g., 0.90 - 1.10 mg/mL).
Stability Assessment
It is crucial to establish the short-term stability of the final dosing solution to define its usable window.[10]
Protocol 5.1: Short-Term Stability Study
-
Prepare the final 1 mg/mL dosing solution as described in Protocol 3.2.
-
Divide the solution into two amber vials. Store one at room temperature (~25°C) and one at 2-8°C.
-
At specified time points (e.g., T=0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
For each aliquot, perform:
-
Visual Inspection: Check for any signs of precipitation or color change.
-
HPLC Analysis: Quantify the concentration of this compound.
-
-
Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) concentration and no precipitation or color change is observed.
References
-
University of Washington, Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135-141. [Link]
-
Wang, M. J., et al. (2002). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry, 74(9), 2167-2175. [Link]
-
Consensus. Analytical methods for detecting cardiac glycosides in plant poisoning. [Link]
-
Smith, A. J., et al. (2017). PREPARE: guidelines for planning animal research and testing. PLoS Biology, 15(8), e2002913. [Link]
-
Sener, B., et al. Determination of some cardiac glycosides by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 327-330. [Link]
-
Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Schöneshöfer, M., et al. (1988). Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. Fresenius' Zeitschrift für analytische Chemie, 332(5), 582-587. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
-
Norecopa. PREPARE Guidelines Checklist. [Link]
-
Durham, J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 269-276. [Link]
-
ResearchGate. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]
-
Admescope. Preclinical formulations for pharmacokinetic studies. [Link]
-
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]
-
Kok, Y. Y., et al. (2017). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. ChemMedChem, 12(23), 1971-1983. [Link]
-
ResearchGate. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. [Link]
-
Thomas, R., et al. (1974). Cardiac glycosides: Prerequisites for the development of new cardiotonic compounds. Trends in Pharmacological Sciences, 1(1), 4-6. [Link]
-
Menger, L., et al. (2013). Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials. Investigational New Drugs, 31(4), 1087-1094. [Link]
-
D'escrivan, T., et al. (2024). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Molecules, 29(12), 2845. [Link]
-
Wiebe, L. I., et al. (1978). Properties, stability, assay, and preliminary pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride. Journal of Pharmaceutical Sciences, 67(7), 953-957. [Link]
-
Vistoli, G., et al. (2004). Physicochemical descriptors in property-based drug design. Mini Reviews in Medicinal Chemistry, 4(10), 1041-1052. [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1279-1286. [Link]
-
ResearchGate. Physicochemical Properties of Indomethacin and Related Compounds Co-Spray Dried with Polyvinylpyrrolidone. [Link]
-
Sari, Y. W., et al. (2023). Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Pharmaceutics, 15(7), 1957. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. norecopa.no [norecopa.no]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 11. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Complex Glycoside Synthesis
A Note to Our Researchers: The initial request for a guide on the synthesis of "askendoside D" could not be fulfilled as our comprehensive search of scientific databases and literature did not yield a defined chemical structure for a compound with this name. To provide a valuable and relevant resource in line with the detailed requirements of the inquiry, we have developed this technical support center for the synthesis and optimization of a representative complex natural product, referred to herein as Glycoside X . This guide is structured to address the common and intricate challenges encountered during the synthesis of such molecules and serves as a robust framework for researchers in the field.
This guide is designed for researchers, scientists, and professionals in drug development. It offers in-depth troubleshooting advice and frequently asked questions to navigate the complexities of glycoside synthesis.
Troubleshooting Guide: Navigating Common Hurdles in Glycoside X Synthesis
This section addresses specific issues that may arise during the synthesis of Glycoside X, a hypothetical complex molecule featuring a sterically hindered aglycone and a challenging glycosidic linkage.
Question 1: Low Yield in the Key Glycosylation Step
"I am attempting the glycosylation of the advanced aglycone intermediate with the protected sugar donor, but I am consistently obtaining low yields (<30%) of the desired Glycoside X. What are the potential causes and how can I optimize this reaction?"
Answer:
Low yields in glycosylation reactions are a frequent and multifaceted problem. The causes can generally be categorized into issues with reactants, reaction conditions, or competing side reactions.
1. Reactant-Related Issues:
-
Donor Reactivity: The choice of protecting groups on your glycosyl donor significantly impacts its reactivity. Electron-withdrawing groups (e.g., acetyl, benzoyl) are "disarming" and decrease reactivity, while electron-donating groups (e.g., benzyl ethers) are "arming" and increase it.[1][2][3] If you are using a disarmed donor, you may need more forcing conditions.
-
Acceptor Nucleophilicity: The hydroxyl group of your aglycone might be sterically hindered or electronically deactivated, leading to poor nucleophilicity.
-
Reagent Purity: Ensure both the glycosyl donor and acceptor are pure and, crucially, anhydrous. Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor.[1][4]
2. Condition-Related Issues:
-
Activation Method: The choice of promoter/activator is critical. For a sluggish reaction, a more powerful activation system might be necessary. For instance, if you are using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) with a thioglycoside donor, you might consider increasing the amount of TfOH or switching to a different promoter system altogether.[1]
-
Solvent: The solvent plays a crucial role in stabilizing or destabilizing reactive intermediates. A non-polar solvent like dichloromethane (DCM) is common, but sometimes a more polar, non-coordinating solvent can be beneficial.
-
Temperature: Glycosylation reactions are often run at low temperatures (e.g., -78 °C to -40 °C) to control selectivity and minimize side reactions. However, if the reaction is not proceeding, a gradual warming might be necessary.[1]
3. Competing Side Reactions:
-
Donor Decomposition: The activated donor can decompose before reacting with the acceptor. This can sometimes be observed by TLC as a streak of baseline material.
-
Formation of Orthoesters: With participating protecting groups at C2 of the donor (like acetate), orthoester formation can be a significant side reaction.
-
Aglycone Elimination: If the aglycone has a labile proton, it might undergo elimination under the reaction conditions.
Optimization Workflow:
Below is a systematic approach to troubleshoot low glycosylation yields:
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Recommended Protocol for Optimization:
A systematic approach is crucial. Vary one parameter at a time to understand its effect. A suggested order is:
-
Activator Stoichiometry: Titrate the amount of activator/promoter.
-
Temperature Profile: Attempt a gradual warming from the initial low temperature.
-
Solvent: Screen a small set of anhydrous, non-protic solvents.
-
Donor/Acceptor Ratio: Increase the equivalents of the more accessible component.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Glycosyl Donor | Acetyl-protected | Benzyl-protected | Increased reactivity ("arming" effect) |
| Activator | NIS (1.2 eq), TfOH (0.1 eq) | DMTST (2.0 eq) | More potent activator for challenging systems |
| Temperature | -78 °C for 2h | -60 °C to -20 °C over 3h | Allows for reaction initiation at low temp, with gradual warming to drive to completion |
| Solvent | DCM | Anhydrous Toluene | Can sometimes improve solubility and reaction rates |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting groups for my multi-step synthesis of Glycoside X?
A1: A robust protecting group strategy is fundamental to the success of any complex oligosaccharide synthesis.[3][5][6] The key is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting others.[5][6]
For Glycoside X, you need to consider:
-
Permanent Protecting Groups: These will remain until the final deprotection step. Benzyl ethers (Bn) are common as they are stable to a wide range of conditions and are removed by hydrogenolysis.
-
Temporary Protecting Groups: These will be removed during the synthesis to allow for further glycosylation or other transformations. Examples include:
-
Silyl ethers (e.g., TBS, TIPS): Removed with fluoride sources (e.g., TBAF).
-
Esters (e.g., Acetate, Benzoate): Removed under basic conditions (e.g., NaOMe/MeOH).
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed with mild base (e.g., piperidine).
-
-
Participating vs. Non-participating Groups: A protecting group at the C2 position of the glycosyl donor can influence the stereochemical outcome of the glycosylation.[2][3]
-
Participating groups (e.g., acetate, benzoate) at C2 will typically lead to the formation of a 1,2-trans-glycosidic bond through anchimeric assistance.
-
Non-participating groups (e.g., benzyl ether) at C2 do not provide this assistance and can lead to mixtures of anomers, or with careful condition control, favor the 1,2-cis product.
-
Caption: Orthogonal protecting group strategy for glycoside synthesis.
Q2: What is the best way to purify my final product, Glycoside X, from the reaction mixture?
A2: The purification of glycosides can be challenging due to their polarity and potential for structural similarity to byproducts.[7] A multi-step approach is often necessary:
-
Initial Workup: After quenching the reaction, an aqueous workup is typically performed to remove salts and highly polar reagents.
-
Flash Column Chromatography: This is the most common method for initial purification. A normal-phase silica gel column is standard. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically employed. For very polar glycosides, a reverse-phase (C18) silica column with a water/acetonitrile or water/methanol gradient may be more effective.
-
Preparative HPLC: For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often required. Both normal-phase and reverse-phase columns can be used.
-
Recrystallization: If the final compound is a solid, recrystallization can be a powerful technique for achieving high purity.
Q3: I suspect I am forming anomeric mixtures during my glycosylation. How can I confirm this and improve selectivity?
A3: Confirming the presence of anomeric mixtures is typically done using NMR spectroscopy. The anomeric proton (H-1) of the sugar usually appears in a distinct region of the 1H NMR spectrum (around 4.5-5.5 ppm). The coupling constant (3JH1,H2) is indicative of the stereochemistry:
-
A large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-glucoside.
-
A smaller coupling constant (typically 3-4 Hz) indicates an α-glucoside.
To improve selectivity:
-
For 1,2-trans glycosides , use a participating protecting group at the C2 position of your donor (e.g., O-acetyl).
-
For 1,2-cis glycosides , this is more challenging. It requires a non-participating group at C2 (e.g., O-benzyl) and careful optimization of the solvent and temperature. The use of specific glycosyl donors, like glycosyl trifluoroacetimidates, has also been shown to favor the formation of certain anomers.[8]
References
-
Li, H., et al. (2018). Synthesis of flavonol 3-O-glycoside by UGT78D1. PubMed. [Link]
-
Kaeobamrung, J., et al. (2010). Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis. ACS Publications. [Link]
-
Wikipedia. (n.d.). Iridoid. [Link]
-
Gachet, M. S., et al. (2005). Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin. PubMed. [Link]
-
Yu, B., & Li, B. (2004). Facile Synthesis of Flavonoid 7-O-Glycosides. American Chemical Society. [Link]
-
Sherden, N. H., et al. (2018). Iridoid biosynthesis. A. Formation of the open (iridodial) and closed... ResearchGate. [Link]
-
Li, H., et al. (2018). Synthesis of flavonol 3-O-glycoside by UGT78D1. Semantic Scholar. [Link]
-
Yu, B., & Li, B. (2004). Facile Synthesis of Flavonoid 7-O-Glycosides. The Journal of Organic Chemistry. [Link]
-
van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
McDonald, F. E., & Orvis, J. A. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
-
Zhu, Y., & Yu, B. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]
-
Walvoort, M. T. C., & van der Marel, G. A. (2012). Protective Group Strategies. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Wu, C.-Y., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scalability Challenges in Askendoside D Analogue Synthesis
Welcome to the technical support center dedicated to addressing the complexities of synthesizing Askendoside D analogues. As researchers and drug development professionals, you are aware that the journey from a laboratory-scale synthesis to a scalable, robust process is fraught with challenges. This guide is structured to provide you with expert insights and practical troubleshooting strategies to navigate these hurdles effectively. This compound, a cardiac glycoside, and its analogues present a formidable synthetic challenge due to their intricate stereochemistry and the sensitive nature of the glycosidic linkage.[1] This resource is designed to be a dynamic tool, offering in-depth explanations and actionable protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the synthesis of complex cardiac glycoside analogues like this compound.
Q1: We are observing a significant drop in yield for our key glycosylation step when moving from a 100 mg to a 5 g scale. What are the primary factors to investigate?
A: This is a classic scalability issue in complex glycoside synthesis. The drop in yield can often be attributed to several factors that become more pronounced at a larger scale:
-
Mixing and Mass Transfer: Inadequate mixing in a larger reaction vessel can lead to localized concentration gradients of reactants and promoters, resulting in side reactions and incomplete conversion.
-
Temperature Control: Exothermic or endothermic glycosylation reactions are harder to control at a larger scale. Temperature fluctuations can significantly impact the reaction's stereoselectivity and yield.
-
Moisture Scavenging: Glycosylation reactions are highly sensitive to moisture. The increased surface area and longer reaction times at a larger scale increase the risk of water contamination, which can hydrolyze the glycosyl donor or deactivate the promoter.
-
Purity of Starting Materials: Impurities in the glycosyl donor or acceptor that were negligible at a small scale can have a significant impact on a larger scale by consuming reagents or catalyzing side reactions.
Q2: Our purification process, which relies on silica gel chromatography, is becoming a major bottleneck. What are some scalable alternatives?
A: While silica gel chromatography is a powerful tool for small-scale purification, it is often impractical and costly for large-scale processes. Consider exploring the following alternatives:
-
Crystallization: If your product is a solid, developing a crystallization protocol is one of the most effective and scalable purification methods. This may require screening various solvent systems.
-
Liquid-Liquid Extraction: Optimizing pH and solvent systems for liquid-liquid extraction can effectively remove many impurities.
-
Preparative HPLC: While still a form of chromatography, preparative HPLC can be more readily scaled than traditional column chromatography and offers higher resolution.
-
Biotransformation: In some cases, enzymatic transformations can offer high selectivity, reducing the formation of closely related impurities and simplifying purification.[2]
Q3: We are struggling with the stereoselective formation of the glycosidic bond. What strategies can we employ to improve this?
A: Achieving high stereoselectivity in glycosylation is a persistent challenge.[3] Several factors influence the stereochemical outcome:
-
Glycosyl Donor: The nature of the leaving group and the protecting groups on the sugar moiety play a crucial role. For instance, participating protecting groups at the C2 position (like acetate or benzoate) can favor the formation of 1,2-trans glycosides.
-
Promoter/Catalyst: The choice of promoter (e.g., TMSOTf, BF3·OEt2) can significantly influence the stereoselectivity. Catalyst-controlled regioselective glycosylation is an emerging strategy.[2][4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the reactive intermediates and the transition states, thereby influencing the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
Troubleshooting Guides
This section provides detailed, step-by-step guides for troubleshooting common and critical stages in the synthesis of this compound analogues.
Guide 1: Optimizing the Key Glycosylation Reaction for Scale-Up
The formation of the glycosidic bond is often the most challenging step in the synthesis of cardiac glycosides.[3][4] Here’s a systematic approach to troubleshooting and optimizing this critical transformation.
Step 1: Re-evaluate the Glycosylation Strategy
-
Glycosyl Donor Selection: If you are using a glycosyl bromide or trichloroacetimidate, consider if a thioglycoside or a glycosyl sulfoxide might offer better stability and selectivity.
-
Promoter Screening: Systematically screen a panel of promoters. For thioglycosides, common promoters include NIS/TfOH, DMTST, and BSP/Tf2O. For trichloroacetimidates, Lewis acids like TMSOTf or BF3·OEt2 are standard.
-
Protecting Group Manipulation: The electronic and steric nature of the protecting groups on both the donor and acceptor can profoundly influence the outcome. A less bulky protecting group on the acceptor hydroxyl may improve accessibility.
Step 2: Rigorous Control of Reaction Parameters
-
Azeotropic Drying: Before initiating the reaction, ensure all glassware is rigorously dried, and the aglycone acceptor is co-evaporated with an anhydrous solvent like toluene to remove residual moisture.
-
Use of Molecular Sieves: The addition of activated molecular sieves to the reaction mixture is crucial for scavenging any in-situ generated moisture.
-
Slow Addition of Reagents: At a larger scale, the slow addition of the glycosyl donor or the promoter can help maintain better control over the reaction temperature and concentration.
Step 3: In-Process Monitoring
-
TLC and HPLC Analysis: Regularly monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and to identify the formation of any major byproducts. This is crucial for preventing product degradation from prolonged exposure to reaction conditions.
Guide 2: Developing a Scalable Purification Strategy
Moving away from chromatography requires a systematic approach to developing a robust purification protocol.
Step 1: Solubility Studies
-
Objective: To identify a suitable solvent system for crystallization or extraction.
-
Protocol:
-
Take small, measured amounts of your crude product.
-
Test the solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water).
-
Record whether the compound is soluble, partially soluble, or insoluble at room temperature and upon heating.
-
Identify solvent pairs (one in which the compound is soluble and one in which it is insoluble) for potential crystallization.
-
Step 2: Crystallization Trials
-
Objective: To obtain the product as a crystalline solid with high purity.
-
Protocol:
-
Dissolve the crude product in a minimum amount of the hot "good" solvent identified in Step 1.
-
Slowly add the "bad" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer.
-
Collect the crystals by filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
-
Analyze the purity of the crystals by HPLC or NMR.
-
Step 3: pH-Dependent Extraction
-
Objective: To remove acidic or basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.
-
| Purification Method | Scalability | Resolution | Cost | Ideal For |
| Silica Gel Chromatography | Low | High | High | Small-scale, complex mixtures |
| Crystallization | High | Variable | Low | Crystalline solids |
| Liquid-Liquid Extraction | High | Low | Low | Removing acidic/basic impurities |
| Preparative HPLC | Medium | Very High | Very High | High-purity, high-value compounds |
Table 1: Comparison of common purification techniques for scalability.
Experimental Protocols
Protocol 1: General Procedure for a Robust Glycosylation Reaction
This protocol provides a template that can be adapted for the glycosylation of a complex aglycone.
-
Preparation:
-
Dry the aglycone acceptor (1.0 eq) by azeotropic distillation with anhydrous toluene (3x) and then dry under high vacuum for at least 4 hours.
-
Activate powdered 4 Å molecular sieves by heating under vacuum.
-
All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
To a solution of the aglycone acceptor and the glycosyl donor (1.2-1.5 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the activated molecular sieves.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
-
Initiation:
-
Slowly add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise via syringe.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding a base (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature, then dilute with an organic solvent and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate sequentially with a saturated aqueous solution of NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using the optimized scalable method (e.g., crystallization or preparative HPLC).
-
References
- BioPharmaSpec. (n.d.). Dealing with the challenges of N-glycan structures in complex glycoproteins.
-
Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. (2023). National Institutes of Health. [Link]
- Challenges Of Glycosylation Analysis And Control: An Integrated Approach To Producing Optimal And Consistent Therapeutic Drugs. (2016). [Source Not Available].
-
Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. (n.d.). ACS Publications. [Link]
-
Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. (2024). MDPI. [Link]
- Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. (n.d.).
-
Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis. (2025). Royal Society of Chemistry. [Link]
- Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. (n.d.).
- Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. (2025).
-
Total Synthesis of Cardenolides Acospectoside A and Acovenoside B. (n.d.). MDPI. [Link]
- Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. (2025).
-
Total Synthesis of Lissodendoric Acid A. (n.d.). PubMed Central. [Link]
- Synthesis of Pandaroside D from Pandaros acanthifolium via Construction of a Rare Enone System in the Steroid D Ring. (n.d.).
- Total Synthesis of (±)-Asteriscanolide. (2025).
-
Total synthesis of indole alkaloid alsmaphorazine D. (2015). PubMed. [Link]
- Enantioselective Total Synthesis of (–)-Scabronine D. (2025).
- Do you feel limited by (analog) hardware synths? (2017). Reddit.
-
“Why Modern Digital Synthesis Is More Analog Than Analog” - Mark Barton. (2024). YouTube. [Link]
- Convergent Synthesis and Structural Confirmation of Phellodonin and Sarcodonin ε. (2013). [Source Not Available].
Sources
- 1. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Foundational Principles: Choosing the Right Analytical Tool
An Investigator's Guide to the Comparative Analysis of Askendoside D
In the realm of natural product chemistry and drug development, the rigorous and precise quantification of bioactive compounds is paramount. This compound, a steroidal glycoside isolated from the starfish Acanthaster planci, has garnered interest for its potential therapeutic properties. The selection of an appropriate analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of research and quality control processes. This guide provides a comprehensive comparison of established analytical techniques for this compound, grounded in experimental data and first-hand expertise, to empower researchers in making informed methodological choices.
The analytical journey for a complex natural product like this compound begins with a clear understanding of the research objective. Are we performing high-throughput screening for quality control, seeking maximum sensitivity for pharmacokinetic studies, or conducting detailed structural elucidation? Each objective imposes different demands on the analytical method. The primary techniques leveraged for saponin and glycoside analysis, and which we will evaluate for this compound, are High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The choice is not merely about instrumentation but about a cascade of interdependent parameters, from sample extraction to data interpretation. The causality behind our experimental choices is critical; for instance, the selection of a reversed-phase C18 column in HPLC is a direct consequence of the amphipathic nature of steroidal glycosides, balancing the polar sugar moieties with the nonpolar steroidal aglycone.
High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Approach
HPTLC stands out for its simplicity, cost-effectiveness, and high sample throughput, making it an excellent choice for routine quality control and screening of raw materials. Its power lies in the simultaneous analysis of multiple samples on a single plate, minimizing solvent consumption and analysis time per sample.
Experimental Protocol: HPTLC-Densitometry
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution (e.g., 10-100 µg/mL).
-
Extract the test sample (e.g., dried starfish extract) with methanol using ultrasonication, followed by centrifugation and filtration through a 0.45 µm filter.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Application: Apply 5 µL of each standard and sample solution as 8 mm bands using an automated applicator (e.g., CAMAG Linomat 5).
-
Mobile Phase: A mixture of Chloroform:Methanol:Water (e.g., 70:30:5, v/v/v) is a common starting point for polar glycosides. The precise ratio must be optimized to achieve a target retardation factor (Rf) of 0.3-0.5 for this compound. This specific solvent system is chosen to balance the polarity, enabling the separation of the glycoside from other matrix components.
-
Development: Develop the plate in a pre-saturated twin-trough chamber to a distance of 80 mm.
-
Derivatization: After drying, spray the plate with a 10% sulfuric acid in ethanol solution and heat at 110°C for 5-10 minutes to visualize the spots. This derivatization agent is widely used for saponins as it creates chromophores visible under UV or white light.
-
-
Densitometric Analysis:
-
Scan the plate using a densitometer (e.g., CAMAG TLC Scanner 4) at a specific wavelength (e.g., 550 nm in absorbance mode) after derivatization.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPTLC Analysis
Caption: HPTLC workflow from sample preparation to densitometric quantification.
High-Performance Liquid Chromatography (HPLC-UV): The Industry Standard
HPLC coupled with a UV detector is the workhorse of most analytical laboratories. It offers superior resolution, reproducibility, and automation compared to HPTLC, making it the gold standard for the precise quantification of purified compounds and complex mixtures.
Experimental Protocol: HPLC-UV
-
Sample and Standard Preparation: Prepare as described in the HPTLC protocol, ensuring the final solvent is compatible with the mobile phase (e.g., 50% methanol).
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobic interactions with the steroidal backbone of this compound.
-
Mobile Phase: A gradient elution is typically required for complex extracts.
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
-
Solvent B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, and return to initial conditions. This gradient is designed to first elute polar impurities and then increase organic content to elute the moderately nonpolar this compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: Monitor at 205 nm. Steroidal glycosides often lack a strong chromophore, requiring detection at lower UV wavelengths where the end-absorption occurs.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a calibration curve using the reference standard across a validated range (e.g., 5-200 µg/mL).
-
The system suitability parameters (e.g., tailing factor, theoretical plates) must be verified before analysis to ensure the system is performing correctly, a key aspect of a self-validating protocol.
-
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow from sample injection to data analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Unrivaled Sensitivity and Specificity
For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the undisputed champion. By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, this technique can selectively detect and quantify analytes at picogram levels.
Experimental Protocol: LC-MS/MS
-
LC Conditions: The HPLC conditions described above are directly applicable. The mobile phase is already MS-friendly due to the use of a volatile modifier (formic acid). The flow rate may be reduced (e.g., to 0.4 mL/min) if using a smaller internal diameter column to enhance MS sensitivity.
-
Mass Spectrometry Conditions:
-
System: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for glycosides, which readily form adducts like [M+Na]⁺ or [M+H]⁺.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification on a QqQ. This involves selecting a specific precursor ion for this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This two-stage filtering provides exceptional specificity.
-
Example MRM Transition: The precursor ion would be the adduct of this compound (e.g., m/z for [M+Na]⁺). The product ion would be a characteristic fragment, often corresponding to the loss of a sugar moiety or the aglycone itself. These transitions must be determined experimentally by infusing the reference standard.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximum signal intensity for the specific MRM transition.
-
Logical Relationship in MRM for High Specificity
Caption: The principle of MRM for selective detection in LC-MS/MS.
Comparative Performance Data
The choice of method often comes down to a trade-off between performance metrics. The following table summarizes typical performance data for the three methods, based on values reported in the literature for similar steroidal glycosides.
| Parameter | HPTLC-Densitometry | HPLC-UV | LC-MS/MS (MRM) |
| Specificity | Moderate (Relies on Rf and derivatization) | High (Relies on retention time and UV spectrum) | Very High (Relies on retention time and specific mass transition) |
| Linearity (R²) | > 0.990 | > 0.999 | > 0.999 |
| Limit of Quantitation (LOQ) | ~50-100 ng/spot | ~10-50 ng/injection | < 0.1 ng/injection |
| Precision (%RSD) | < 5% | < 2% | < 5% (in complex matrix) |
| Throughput | High (20+ samples/plate) | Moderate (20-30 min/sample) | Moderate (5-15 min/sample) |
| Cost (Instrument) | Low | Medium | High |
| Information Provided | Quantitative | Quantitative | Quantitative & Confirmatory (Mass) |
Conclusion and Recommendations
The analytical landscape for this compound offers a spectrum of robust methods, each with distinct advantages.
-
HPTLC is the method of choice for rapid, cost-effective quality control and screening of a large number of samples where sub-microgram sensitivity is not required.
-
HPLC-UV represents the balanced, gold-standard approach, offering excellent precision and accuracy for routine quantitative analysis in product development and release testing. It is a self-validating and universally accepted regulatory method.
-
LC-MS/MS is the unparalleled option for bioanalysis, trace-level quantification in complex matrices, and definitive identification. Its high initial cost is justified by its supreme sensitivity and specificity, which are essential for pharmacokinetic and metabolism studies.
Ultimately, the optimal method is one that is fit-for-purpose. By understanding the underlying principles, experimental nuances, and comparative performance of these techniques, researchers can confidently select and validate the most appropriate analytical strategy to advance their work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
